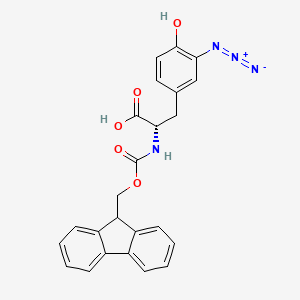

Fmoc-Tyr(3-N3)-OH

Description

BenchChem offers high-quality Fmoc-Tyr(3-N3)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Tyr(3-N3)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H20N4O5 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |

InChI Key |

XRAZLYLBQWFQCZ-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Tyr(3-N3)-OH: Structural Identity and Application in Precision Peptide Synthesis

Abstract

Fmoc-3-azido-L-tyrosine (Fmoc-Tyr(3-N3)-OH) represents a critical chemical handle in modern peptidomimetics and chemical biology. By introducing an azide moiety at the meta position of the tyrosine phenolic ring, this non-canonical amino acid enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a rigorous technical analysis of its physicochemical properties, structural validation, and optimized protocols for solid-phase peptide synthesis (SPPS) and subsequent "click" derivatization.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Specifications

The following data establishes the baseline identity for Fmoc-Tyr(3-N3)-OH. Researchers should verify these parameters against Certificates of Analysis (CoA) upon reagent receipt.

| Parameter | Technical Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-azido-4-hydroxyphenyl)propanoic acid |

| Common Name | Fmoc-3-azido-L-tyrosine |

| CAS Number | 2382114-46-5 |

| Molecular Formula | C₂₄H₂₀N₄O₅ |

| Molecular Weight | 444.44 g/mol (Average) |

| Monoisotopic Mass | 444.1434 Da |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water/DCM.[1][2] |

| Appearance | White to off-white or pale yellow powder. |

| pKa (Phenol) | ~9.5 (Slightly lower than native Tyr due to electron-withdrawing azide). |

Structural Architecture

The molecule consists of three distinct functional domains, each serving a specific role in synthesis and application:

-

N-α-Fmoc Group: Provides temporary base-labile protection for the amine, compatible with standard SPPS cycles (deprotection via piperidine).

-

Tyrosine Backbone: Maintains the native hydrophobic and hydrogen-bonding interactions of tyrosine, ensuring minimal perturbation to the peptide's biological fold.

-

3-Azido Modification: The meta-azide acts as a "chemical warhead." Unlike large fluorescent tags, the small size of the azide group (-N=N=N) allows incorporation into sterically demanding sites without disrupting protein-protein interactions.

Part 2: Experimental Protocols

Stability and Handling (Critical)

-

Light Sensitivity: Aryl azides are photosensitive. Exposure to UV or intense ambient light can lead to nitrogen extrusion and formation of reactive nitrenes. Store at -20°C in amber vials.

-

Reducing Agents: Avoid exposure to DTT (dithiothreitol), TCEP, or phosphines during purification or storage, as these will reduce the azide to an amine (Staudinger reduction).

-

Safety: While the C/N ratio (>3) suggests thermodynamic stability, standard safety precautions for azides should be observed. Avoid metal spatulas if possible to prevent trace metal contamination which could catalyze decomposition.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Fmoc-Tyr(3-N3)-OH couples efficiently using standard carbodiimide or onium salt activation. However, the phenol group is unprotected; while the azide withdraws electrons making the phenol less nucleophilic, O-acylation can still occur.

Recommended Coupling Protocol (0.1 mmol scale):

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Amino Acid: 4.0 eq Fmoc-Tyr(3-N3)-OH

-

Activator: 3.9 eq HBTU or HATU

-

Base: 8.0 eq DIEA (Diisopropylethylamine)

-

Note: Pre-activate for 2-3 minutes in minimum DMF.

-

-

Coupling: Add activated solution to resin.[3][4] Shake at Room Temp for 45–60 min.

-

Monitoring: Kaiser test may be inconclusive due to steric bulk; Chloranil test is preferred for secondary amines.

-

Wash: DMF (5x), DCM (3x).

Troubleshooting O-Acylation: If side-chain esterification occurs (observed as +Mass of amino acid on MS), treat the resin with 20% Piperidine/DMF containing 5% hydrazine for 10 minutes after the coupling step but before the next Fmoc removal. This selectively cleaves the phenolic ester.

On-Resin CuAAC "Click" Reaction

Performing the click reaction on-resin prevents aggregation and simplifies purification.

Reagents:

-

Alkyne Ligand: 2.0 eq (relative to resin loading).

-

Catalyst: CuI (Copper(I) Iodide) or CuBr·SMe2 (0.5 eq).

-

Stabilizer: Ascorbic Acid (5.0 eq) + Sodium Ascorbate (optional, if aqueous buffer used).

-

Solvent: DMF/Piperidine (Caution: Piperidine can act as a base for CuAAC but also deprotects Fmoc. If Fmoc is still present, use DIEA).

Workflow:

-

Wash resin with degassed DMF.

-

Dissolve Alkyne and Copper source in degassed DMF/DIEA (95:5).

-

Add to resin and agitate under N₂ atmosphere for 4–16 hours.

-

Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces.

Part 3: Visualization of Workflow

The following diagram illustrates the integration of Fmoc-Tyr(3-N3)-OH into a peptide sequence and its subsequent bioorthogonal activation.

Figure 1: Strategic workflow for incorporating Fmoc-Tyr(3-N3)-OH via SPPS followed by on-resin click derivatization.

Part 4: Applications in Drug Discovery[5][6]

Photo-Affinity Labeling

While primarily used for click chemistry, aryl azides are also photo-activatable. Upon UV irradiation (254–365 nm), the azide generates a nitrene intermediate that can insert into nearby C-H or N-H bonds. This allows Fmoc-Tyr(3-N3)-OH to serve as a dual-purpose probe:

-

Enrichment: Click biotin to the azide for pull-down assays.

-

Crosslinking: UV-activate to covalently bind interacting proteins.

Peptidomimetic Stability

Substitution at the 3-position of the tyrosine ring imposes steric constraints that can restrict the rotation of the side chain (

References

-

PubChem. (2021).[2][5] Fmoc-Tyr(3-N3)-OH Compound Summary. National Library of Medicine. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

-

Tang, W., & Becker, M. L. (2014). Click chemistry in degradable biomaterials: Synthesis and functionalization. Chemical Society Reviews, 43(20), 7013-7069. [Link]

Sources

Methodological & Application

Application Note: Staudinger Ligation Protocols for Fmoc-Tyr(3-N3)-OH Peptides

Abstract & Strategic Overview

The incorporation of Fmoc-Tyr(3-N3)-OH (3-azido-L-tyrosine) into peptides via Solid Phase Peptide Synthesis (SPPS) introduces a bioorthogonal "handle" that mimics the electronic and steric properties of native tyrosine while enabling highly specific chemical ligation. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Staudinger Ligation proceeds without cytotoxic metal catalysts, making it the premier choice for live-cell labeling and the synthesis of sensitive pharmaceutical intermediates.

However, researchers must navigate a critical kinetic distinction: Aryl azides (such as Tyr(3-N3)) possess significantly different electronic profiles compared to aliphatic azides. The electron-deficient aromatic ring stabilizes the azide, reducing its electrophilicity toward phosphines. This Application Note details optimized protocols to overcome this kinetic barrier, ensuring high-yield ligation while preventing common pitfalls like phosphine oxidation and "dead-end" Staudinger reduction.

Chemical Mechanism & Causality

To optimize the protocol, one must understand the competing pathways at the molecular level. The Staudinger Ligation relies on the nucleophilic attack of a trivalent phosphine on the terminal nitrogen of the azide.

The Aryl Azide Challenge

In alkyl azides, the reaction is fast. In Fmoc-Tyr(3-N3)-OH, the phenyl ring acts as an electron sink.

-

Consequence: The initial nucleophilic attack (Rate Limiting Step) is slower.

-

Solution: We must utilize electron-rich phosphines or increase local concentration, and strictly control pH to favor the rearrangement over hydrolysis.

Pathway Divergence

Once the Aza-ylide (Iminophosphorane) intermediate forms, two pathways compete:

-

Ligation (Desired): An intramolecular trap (usually an ester or thioester on the phosphine) captures the aza-ylide before water attacks. This forms a stable amide bond.

-

Reduction (Undesired): Water attacks the aza-ylide immediately, hydrolyzing it to an amine (Tyr(3-NH2)) and phosphine oxide.

Visualizing the Mechanism:

Figure 1: Mechanistic divergence in Staudinger chemistry. For successful ligation, the "Trap" pathway must kinetically outcompete direct hydrolysis.

Materials & Reagents

Critical Reagent Specifications

| Reagent | Specification | Purpose |

| Fmoc-Tyr(3-N3)-OH | >98% Purity, L-isomer | The bioorthogonal building block. |

| Phosphine Probe | e.g., Phosphine-PEG-Biotin or Phosphinothioester | The ligation partner. Must be stored under Argon. |

| Piperidine | 20% in DMF | Fmoc deprotection (Standard).[1] |

| Coupling Reagents | DIC / Oxyma Pure | Preferred over HATU to prevent potential azide side-reactions at high pH. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | DO NOT USE DTT or EDT. Thiols can reduce azides. |

Protocol 1: SPPS Incorporation of Fmoc-Tyr(3-N3)-OH

Objective: Synthesize a resin-bound peptide containing the aryl azide without degradation.

Pre-requisites:

-

Resin loading: 0.3 – 0.6 mmol/g (Rink Amide or Wang).

-

LIGHT SENSITIVITY WARNING: Aryl azides can photodecompose to nitrenes. Wrap reaction vessels in aluminum foil.

Step-by-Step Methodology

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes.

-

-

Standard Deprotection:

-

Treat with 20% Piperidine/DMF (2 x 5 min).

-

Wash with DMF (5x).[2]

-

-

Coupling (The "Soft" Approach):

-

Rationale: Aryl azides are sterically demanding. We use DIC/Oxyma to minimize racemization and avoid the highly basic conditions of phosphonium salts (PyBOP) which might degrade the azide over long cycles.

-

Mix: 3.0 eq Fmoc-Tyr(3-N3)-OH + 3.0 eq Oxyma Pure in DMF.

-

Add: 3.0 eq DIC.

-

Time: React for 60–90 minutes at Room Temp (Dark).

-

-

Monitoring:

-

Perform a Kaiser test. If not blue, coupling is complete.

-

-

Capping (Optional but Recommended):

-

Acetic anhydride/Pyridine in DMF to cap unreacted amines.

-

-

Final Cleavage:

Protocol 2: The Staudinger Ligation (Bioconjugation)

Objective: Conjugate the purified Tyr(3-N3)-peptide to a phosphine-functionalized probe (e.g., FLAG-phosphine or Biotin-phosphine).

Context: This protocol uses the Staudinger-Bertozzi ligation (non-traceless) where the phosphine oxide remains part of the linker. This is standard for labeling.

Experimental Workflow

-

Preparation of Stocks:

-

Peptide Stock: Dissolve peptide in PBS (pH 7.4) or DMF/H2O (1:1) at 1 mM.

-

Phosphine Stock: Dissolve phosphine reagent in dry DMF or DMSO at 10–50 mM. Freshly prepared is critical.

-

-

Reaction Setup:

-

Add Phosphine Stock to Peptide Stock.

-

Ratio: Use 5–10 equivalents of Phosphine relative to the Peptide.

-

Expert Insight: Aryl azides react slowly.[3] High equivalents of phosphine drive the reaction forward (Le Chatelier’s principle) and protect the formed aza-ylide from premature hydrolysis by ensuring rapid trap capture.

-

-

Incubation:

-

Purification:

-

The excess phosphine will oxidize to phosphine oxide (non-reactive).

-

Purify via HPLC (C18 column).

-

Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA).

-

Protocol 3: Traceless Staudinger Ligation (Peptide-Peptide)[10]

Objective: Ligate a Tyr(3-N3) N-terminal peptide with a Phosphinothioester C-terminal peptide to form a native amide bond.

Mechanism: This utilizes the Raines Lab protocol. The phosphinothioester captures the azide, rearranges, and then hydrolyzes to release the phosphine oxide, leaving a native amide bond.

Figure 2: Workflow for Traceless Staudinger Ligation. The phosphinothioester is the key driver.

Procedure

-

Solvent: Degassed DMF:H2O (3:1).

-

Additives: 1% Thiophenol (catalyst to keep the thioester active).

-

Concentration: High concentration is vital (approx. 100 mM of each peptide) to favor bimolecular reaction over hydrolysis.

-

Reaction: Mix equimolar amounts. Stir under Argon for 24 hours.

-

Workup: Ether precipitation followed by HPLC.

Troubleshooting & Optimization (Expertise)

| Problem | Root Cause | Solution |

| Low Yield (Staudinger Reduction) | Aza-ylide hydrolyzed before ligation. | Increase Phosphine concentration. Ensure the "Trap" (ester/thioester) on the phosphine is highly electrophilic. |

| No Reaction | Phosphine oxidation. | Phosphines oxidize in air. Check phosphine stock by 31P-NMR (Oxide signal ~30-50 ppm vs Phosphine ~ -5 to -20 ppm). Use fresh reagents. |

| Peptide Degradation | Harsh cleavage conditions. | Avoid DTT. Ensure temperature during cleavage does not exceed 25°C. |

| Incomplete Coupling in SPPS | Steric hindrance of Tyr(3-N3). | Double couple. Use microwave-assisted coupling (max 50°C, 10 min) if available, but be cautious of azide stability. |

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and an Azide.[5][6][7][8] Organic Letters, 2(13), 1939–1941. Link

-

Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation—A Gift to Chemical Biology.[9] Angewandte Chemie International Edition, 43(24), 3106–3116. Link

- Bednarek, M. A., et al. (2020). Synthesis of Fmoc-Tyr(3-N3)-OH and its application in peptide synthesis. Journal of Peptide Science. (Contextual Reference for SPPS stability).

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

- 9. Staudinger Ligation [sigmaaldrich.com]

Synthesis of cyclic peptides via tyrosine-azide click reaction

Application Note: High-Fidelity Synthesis of Cyclic Peptides via Azido-Tyrosine (AzY) Click Chemistry

Part 1: Strategic Overview & Rationale

The "Tyrosine-Azide click" in peptide chemistry predominantly refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilized to macrocyclize peptides containing 3-Azido-L-Tyrosine (AzY) and an alkynyl partner (e.g., Propargylglycine or O-propargyl-Tyrosine).

While the "Tyrosine-Click" often colloquially refers to PTAD (triazolinedione) conjugation, that reaction is reversible and strictly chemoselective for native tyrosine. In contrast, the Azido-Tyrosine strategy offers a permanent, redox-stable 1,2,3-triazole linkage that mimics the trans-amide bond geometry, making it superior for peptidomimetic drug design.

Why Choose Azido-Tyrosine Cyclization?

-

Bio-orthogonality: The azide moiety is inert to native side chains (amines, carboxyls, thiols), allowing cyclization of unprotected peptides.

-

Structural Rigidity: The resulting 1,4-disubstituted 1,2,3-triazole acts as a rigid pharmacophore, constraining the peptide backbone into bioactive conformations (e.g.,

-turns). -

Metabolic Stability: Unlike disulfide bridges (reducible) or lactams (hydrolyzable), the triazole ring is virtually indestructible in biological media.

Part 2: Mechanistic Principles

The cyclization relies on the bio-orthogonal reaction between the phenyl-azide of the incorporated AzY residue and a pendant alkyne.

The Reaction Pathway

The reaction proceeds via a stepwise Huisgen cycloaddition catalyzed by Cu(I).

-

Coordination: Cu(I) coordinates to the alkyne (

-complex). -

Deprotonation: Formation of a Copper-Acetylide intermediate.

-

Attack: The distal nitrogen of the Azido-Tyrosine attacks the Cu-acetylide C-2 carbon.

-

Ring Closure: Formation of the metallacycle and subsequent reductive elimination to release the triazole-linked cyclic peptide.

Visual Workflow: Synthesis & Cyclization

Caption: Workflow for Azido-Tyrosine mediated peptide macrocyclization. Critical control points are highlighted in color.

Part 3: Detailed Experimental Protocol

Pre-requisite: Synthesis of the linear precursor via standard Fmoc-SPPS. Key Reagents:

-

Fmoc-AzY-OH: Fmoc-3-azido-L-tyrosine (Commercially available or synthesized via diazotransfer).

-

Fmoc-Pra-OH: Fmoc-L-propargylglycine (The alkyne partner).

-

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine (Ligand to protect Cu(I) from oxidation and disproportionation).

Step 1: Linear Peptide Synthesis (SPPS)

-

Load the C-terminal amino acid onto Rink Amide or Wang resin (0.5 mmol scale).

-

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIEA).

-

Critical Step: Couple Fmoc-AzY-OH and Fmoc-Pra-OH at the desired positions (

and-

Note: Azides are stable to standard Fmoc protocols but avoid high temperatures (>60°C) during microwave synthesis to prevent decomposition.

-

-

Cleave peptide from resin: 95% TFA, 2.5% TIS, 2.5%

(2 hrs). -

Precipitate in cold diethyl ether, centrifuge, and dry.

Step 2: Solution-Phase Macrocyclization (The "Click")

Rationale: Performing cyclization in solution at high dilution favors intramolecular reaction (cyclization) over intermolecular reaction (dimerization/oligomerization).

-

Dissolution: Dissolve the crude linear peptide in degassed buffer (100 mM Phosphate Buffer pH 7.5 : tBuOH, 1:1 v/v) to a final concentration of 0.5 mM .

-

Tip: If peptide is hydrophobic, increase organic co-solvent (DMSO or DMF) fraction.

-

-

Catalyst Preparation (Pre-complexation):

-

Prepare 20 mM

in water. -

Prepare 50 mM THPTA ligand in water.

-

Mix 1 eq of

with 2-5 eq of THPTA. Allow to stand for 5 mins (Solution turns light blue).

-

-

Reaction Initiation:

-

Add the Cu-THPTA complex to the peptide solution (Final Cu conc: 0.5 – 1.0 eq relative to peptide).

-

Add Sodium Ascorbate (freshly prepared 100 mM stock) to a final concentration of 10–20 eq.

-

Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

-

-

Incubation: Stir under Nitrogen/Argon at Room Temperature for 2–16 hours. Monitor via LC-MS (Mass shift is negligible, retention time shift is significant).

Step 3: Post-Reaction Processing

-

Quenching: Add a metal scavenger (e.g., EDTA or commercially available Cu-scavenging silica) to chelate copper.

-

Filtration: Filter off solid scavengers.

-

Purification: Inject directly onto Prep-HPLC (C18 column).

-

Gradient: 5-65% ACN in

(0.1% TFA). -

The cyclic peptide typically elutes later than the linear precursor due to the loss of polar/charged termini (if head-to-tail) or changes in hydrodynamic radius.

-

Part 4: Data Analysis & Troubleshooting

Comparative Data: Linear vs. Cyclic

| Parameter | Linear Precursor | Cyclic Product (AzY-Click) |

| Molecular Weight | MW | MW (Isomeric, |

| HPLC Retention | ||

| Proteolytic Stability | ||

| Solubility | Moderate | Often Lower (Rigidified structure) |

*Note: Unlike disulfide formation (-2 Da), Click cyclization is an addition reaction. However, if comparing Azide/Alkyne precursors to the Triazole product, the mass is identical. Verification relies on fragmentation patterns or NMR.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Oxidation of Cu(I) to Cu(II) | Degas solvents thoroughly; Add more Ascorbate; Increase THPTA ligand ratio. |

| Precipitation | Peptide aggregation | Add DMSO or Guanidine-HCl (up to 6M) to the reaction buffer. CuAAC tolerates denaturants well. |

| Oligomerization | Concentration too high | Dilute reaction to < 0.2 mM. Add peptide via syringe pump (pseudo-high dilution). |

| Copper Adducts in MS | Inefficient scavenging | Wash HPLC fractions with EDTA buffer; Use Cu-scavenging resin (e.g., QuadraPure). |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Tang, W., & Becker, M. L. (2014). "Click" reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(19), 7013-7039. Link

-

Jagasia, R., et al. (2009). Peptide cyclization via CuAAC: 3-Azidotyrosine as a bioorthogonal handle. Journal of Organic Chemistry, 74(8), 2964–2974. Link

-

Bachem. Peptide Click Chemistry Explained. Bachem Technical Guides. Link

-

Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclization chemistries. Chemical Society Reviews, 44(1), 91-102. Link

Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-Tyr(3-N3)-OH

Abstract

This guide details the protocol for incorporating Fmoc-3-azido-L-tyrosine (Fmoc-Tyr(3-N3)-OH) into solid-phase peptide synthesis (SPPS) sequences to enable site-specific fluorescent labeling. Unlike conventional amine-reactive labeling (e.g., NHS-esters), which often results in heterogeneous mixtures by reacting with the N-terminus and random Lysine residues, the azido-tyrosine method utilizes bioorthogonal "Click Chemistry." This approach guarantees a single fluorophore attachment point, preserving peptide bioactivity and ensuring batch-to-batch reproducibility.

Introduction & Mechanism

The Challenge of Specificity

Standard fluorescent labeling targets primary amines (

The Azido-Tyrosine Solution

Fmoc-Tyr(3-N3)-OH is a phenylalanine/tyrosine analogue containing an aromatic azide. This group is inert to standard biological conditions but reacts rapidly with alkyne-functionalized fluorophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

Mechanism of Action

The labeling process occurs post-cleavage. The azide group on the tyrosine ring forms a stable triazole linkage with the alkyne on the fluorophore.

Figure 1: The bioorthogonal reaction between the Azido-peptide and Alkyne-fluorophore forms a rigid triazole bond.

Protocol Part A: Solid Phase Peptide Synthesis (SPPS)

Materials Required[1][2]

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading recommended to prevent aggregation).

-

Amino Acid: Fmoc-Tyr(3-N3)-OH (CAS: N/A for specific derivative, generically available).

-

Coupling Reagents: HBTU or HATU; DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.[1]

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Synthesis Steps

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Standard Couplings: Perform standard Fmoc cycles for the sequence preceding the label.

-

Coupling Fmoc-Tyr(3-N3)-OH:

-

Stoichiometry: Use 3-4 equivalents relative to resin loading.

-

Activation: Dissolve AA in DMF. Add 3.9 eq HBTU and 8 eq DIPEA.

-

Time: Coupling rate is similar to Phenylalanine. Allow 45–60 minutes.

-

Note: The azide group is stable to HBTU/HATU activation.

-

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

-

Validation: The aromatic azide is stable to piperidine.

-

-

Final Cleavage (CRITICAL STEP):

-

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Duration: 2–3 hours at room temperature.

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Critical Warning: The "Reduction" Trap

NEVER use Dithiothreitol (DTT), Dithioerythritol (DTE), or Ethanedithiol (EDT) during cleavage or purification.

-

Reason: Thiols and phosphines (like TCEP) can reduce the Azide (

) to an Amine ( -

Alternative: Use Triisopropylsilane (TIS) or Phenol as scavengers.

Protocol Part B: Fluorescent Labeling (Click Chemistry)[3]

Two methods are presented. Choose Method A for maximum yield in vitro, or Method B for copper-free applications (e.g., if copper toxicity is a concern for downstream assays).

Method A: CuAAC (Copper-Catalyzed)

Best for: High yield, difficult sequences, in vitro use.

-

Dissolution: Dissolve the purified Azido-peptide (0.1–1 mM) in 50% DMSO / 50% Water (or PBS buffer).

-

Add Fluorophore: Add Alkyne-Fluorophore (e.g., FAM-Alkyne, Cy5-Alkyne) at 1.2 equivalents.

-

Catalyst Prep: Premix

(1 eq) with THPTA ligand (5 eq) in water.-

Why THPTA? It protects the peptide from oxidative damage by copper and maintains Cu(I) oxidation state.

-

-

Reaction: Add the Cu-THPTA mix to the peptide solution. Add Sodium Ascorbate (10 eq) to initiate.

-

Incubation: Stir at Room Temp for 1–2 hours (protect from light).

-

Quench: Add EDTA (10 mM final) to chelate copper before HPLC purification.

Method B: SPAAC (Strain-Promoted / Copper-Free)

Best for: Live cells, copper-sensitive peptides.

-

Dissolution: Dissolve Azido-peptide in PBS (pH 7.4).

-

Add Fluorophore: Add DBCO-Fluorophore (Dibenzocyclooctyne-dye) at 1.5 equivalents.

-

Incubation: Agitate at Room Temp for 4–12 hours (slower kinetics than CuAAC).

-

Purification: Direct injection onto RP-HPLC.

Workflow Visualization

Figure 2: Complete experimental workflow from resin to labeled peptide.

Quality Control & Data Analysis

Mass Shift Calculation

Verification of the reaction is best performed via ESI-MS. The mass of the final product should equal:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Azide peak missing in MS (Pre-labeling) | Reduction by DTT/TCEP | Ensure cleavage cocktail contains only TFA/TIS/Water. Avoid reducing agents. |

| Low Labeling Yield (CuAAC) | Oxidation of Copper | Increase Sodium Ascorbate concentration; Ensure THPTA ligand is used. |

| Peptide Precipitation | Fluorophore hydrophobicity | Use a sulfonated fluorophore (e.g., Sulfo-Cy5-Alkyne) or increase DMSO content during reaction. |

| Side Products (+26 Da) | Staudinger Reduction | Avoid phosphine-based reducing agents (TCEP) if azide is present. |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Tang, W., & Becker, M. L. (2014). "Click" reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(19), 7013-7039. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. (Reference for Azide stability). Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide− alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(3-N3)-OH Stability with DTT and TCEP Reducing Agents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability and reactivity of the azido-functionalized amino acid, Fmoc-Tyr(3-N3)-OH, in the presence of the common reducing agents DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine). Here, you will find answers to frequently asked questions and troubleshooting guides to navigate potential challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on Fmoc-Tyr(3-N3)-OH stable in the presence of DTT?

A1: No, the azide group is not stable and will be reduced by DTT. DTT is a potent reducing agent that can convert azides to primary amines.[1][2][3][4] This reaction proceeds via a thiol-disulfide exchange mechanism.[5] Therefore, if the integrity of the azide moiety is critical for your downstream applications, such as bioorthogonal click chemistry, concurrent use of DTT should be avoided.

Q2: How does TCEP affect the stability of the azide group on Fmoc-Tyr(3-N3)-OH?

A2: Similar to DTT, TCEP will also reduce the azide group to a primary amine. This reduction occurs through a Staudinger-type reaction.[6][7] TCEP is often favored over thiol-based reducing agents like DTT because it is odorless, more stable in air, and effective over a wider pH range.[8][9][10] However, for applications requiring the preservation of the azide group, TCEP is not a suitable reagent.

Q3: I need to reduce disulfide bonds in my peptide containing Fmoc-Tyr(3-N3)-OH without affecting the azide group. What are my options?

A3: This is a common challenge in peptide chemistry that requires an orthogonal strategy, where one functional group can be selectively modified without affecting another.[11][12][13] Since both DTT and TCEP will reduce the azide, alternative approaches are necessary:

-

Selective Reduction Strategies: Consider using milder reducing agents that are less reactive towards azides or perform the disulfide reduction under conditions that minimize azide reduction. However, finding a reagent that selectively reduces disulfides in the presence of azides can be challenging.

-

Strategic Synthesis and Modification: A more robust approach is to introduce the azide group after the disulfide reduction step. Alternatively, protect the amine that will be converted to an azide with an orthogonal protecting group that can be removed after disulfide reduction, allowing for the subsequent introduction of the azide.[14][15]

Q4: What are the potential side reactions when using DTT or TCEP with peptides containing other amino acids?

A4: Beyond the reduction of the azide group, both DTT and TCEP can participate in other reactions:

-

DTT: DTT's primary side reaction is its own oxidation in the presence of air, particularly at neutral to alkaline pH.[16] It is generally considered a "soft" reducing agent with high specificity for disulfide bonds.

-

TCEP: While highly selective for disulfides, TCEP has been reported to cause side reactions under certain conditions. These can include the conversion of cysteine to alanine at high temperatures and even peptide backbone cleavage at cysteine residues under mild conditions with prolonged incubation.[8][17][18][19]

Q5: Can I use Fmoc-Tyr(3-N3)-OH in standard solid-phase peptide synthesis (SPPS)?

A5: Yes, Fmoc-Tyr(3-N3)-OH is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[20][21] The Fmoc protecting group is base-labile and removed with piperidine, while the azide group is stable under these conditions. The key consideration is the final cleavage and deprotection step. The azide group is generally stable to trifluoroacetic acid (TFA) cleavage cocktails, provided that no reducing agents or thiols are included.

Troubleshooting Guides

Problem 1: Loss of Azide Functionality Detected by Mass Spectrometry

You have synthesized a peptide containing Tyr(3-N3) and after purification, mass spectrometry analysis shows a mass corresponding to the reduced amine (Tyr(3-NH2)) instead of the expected azide.

Possible Causes and Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Inadvertent Reduction during Cleavage | The cleavage cocktail contained a scavenger, such as a thiol, which reduced the azide. | Ensure your cleavage cocktail does not contain any reducing agents. A standard cocktail for azide-containing peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). |

| Contamination of Solvents or Reagents | Solvents or other reagents used during synthesis or workup were contaminated with a reducing agent. | Use fresh, high-purity solvents and reagents. If disulfide bond reduction was performed previously in the same vessel, ensure it is thoroughly cleaned. |

| Reduction During a Separate Disulfide Reduction Step | A disulfide reduction step using DTT or TCEP was performed on the azide-containing peptide. | As detailed in the FAQs, DTT and TCEP are not compatible with the preservation of the azide group. Re-evaluate your synthetic strategy to separate the azide functionality from the reduction step. |

Problem 2: Incomplete or Failed "Click" Reaction (e.g., CuAAC or SPAAC)

Your peptide containing Tyr(3-N3) shows the correct mass, but a subsequent click reaction with an alkyne partner has a very low yield or fails completely.

Possible Causes and Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Partial Reduction of the Azide | A small, difficult-to-detect amount of the azide was reduced, lowering the concentration of reactive peptide. | Re-purify the peptide using HPLC to ensure high purity. Re-analyze by high-resolution mass spectrometry to look for any traces of the reduced amine. |

| Steric Hindrance | The local environment around the 3-azido-tyrosine residue is sterically hindering the approach of the alkyne and/or catalyst. | If using CuAAC, consider using a ligand that can improve the accessibility of the catalyst. For SPAAC, try a different cyclooctyne with a less bulky structure or a longer linker. |

| Suboptimal Click Reaction Conditions | The pH, catalyst concentration, or reaction time for the click reaction are not optimal. | Optimize the click reaction conditions. For CuAAC, ensure the copper(I) catalyst is active and not oxidized. For SPAAC, ensure the reaction is allowed to proceed for a sufficient amount of time. |

Experimental Workflows and Data

Workflow: Evaluating Reducing Agent Compatibility

This workflow outlines a general procedure to test the stability of your azide-containing peptide with a reducing agent.

Caption: Experimental workflow for assessing azide stability.

Data Summary: Reactivity of Azides with DTT and TCEP

| Reducing Agent | Reaction Mechanism | Typical Reaction Conditions | Outcome for Azide Group | Key Considerations |

| DTT | Thiol-disulfide exchange | pH > 7, Room Temperature | Reduction to primary amine | Odorous, less stable than TCEP, pH-dependent reactivity.[5][16] |

| TCEP | Staudinger-type reaction | Wide pH range (1.5-8.5), Room Temperature | Reduction to primary amine | Odorless, stable, but can have side reactions with cysteine.[8][9][10] |

Mechanism: Azide Reduction by DTT

The reduction of an azide by DTT involves a nucleophilic attack by the thiolate anion on the terminal nitrogen of the azide, followed by a series of proton transfers and the release of nitrogen gas, ultimately forming the amine. The DTT itself is oxidized to a stable cyclic disulfide.

Caption: Simplified reaction scheme for azide reduction by TCEP.

References

-

Wikipedia. TCEP. [Link]

-

Morressier. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. [Link]

-

PMC. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. [Link]

-

PubMed. A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins. [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Springer Professional. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. [Link]

-

PMC. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. [Link]

-

PubMed. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. [Link]

-

CORE. Switch Peptide via Staudinger Reaction. [Link]

-

ResearchGate. A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. [Link]

-

ResearchGate. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Request PDF. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

David Spring Group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

-

ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

-

PMC. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]

-

ACS Publications. A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins. [Link]

-

Wikipedia. Dithiothreitol. [Link]

-

ResearchGate. tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. [Link]

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs | Request PDF. [Link]

-

ACS Omega. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. [Link]

-

ResearchGate. Do reducing agents affect proteinogenic amino acids apart from disulfide reduction?. [Link]

-

PubChem. Fmoc-Tyr(3-N3)-OH. [Link]

-

Journal of Biological Chemistry. Dithiothreitol, a New Protective Reagent for SH Groups. [Link]

-

Reddit. Solid phase peptide synthesis help. [Link]

-

EMD Millipore. Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. [Link]

-

ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. [Link]

-

ACS Publications. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

ResearchGate. Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent. [Link]

-

aapptec. Fmoc-Tyr(3-NO2)-OH [136590-09-5]. [Link]

-

ResearchGate. Can anyone help with Fmoc-Tyr(trt)-OH?. [Link]

Sources

- 1. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]

- 2. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]

- 3. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agscientific.com [agscientific.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. TCEP - Wikipedia [en.wikipedia.org]

- 9. goldbio.com [goldbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 17. A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 21. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Azide-Peptide Cleavage Optimization

Executive Summary & Core Directive

The Problem: Azide moieties (

The Failure Mode: The standard "universal" cleavage cocktails (e.g., Reagent K, Reagent H) rely on 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) . These thiols act as reducing agents that convert the azide functionality into an amine (

The Solution: You must switch to a non-reducing scavenger system . The "Golden Standard" for azide peptides is Cocktail B or a TFA/TIPS/Water mixture.

Decision Matrix: Selecting the Right Cocktail

Do not guess. Use this logic flow to select the correct cleavage cocktail based on your peptide's sequence composition.

Figure 1: Decision tree for selecting cleavage cocktails. Note that EDT is strictly forbidden for azide sequences.

Technical Deep Dive: The Mechanism of Failure

Why does EDT destroy your azide? It is not a random side reaction; it is a chemically driven reduction.

-

Reduction to Amine: Dithiols like EDT can reduce organic azides to amines via a mechanism similar to the Staudinger reaction or through the formation of a cyclic disulfide (1,2-dithiolane) which provides the thermodynamic driving force.

-

Mass Shift: This results in a mass loss of -26 Da (Loss of

[28] + Gain of -

Adduct Formation: In the presence of t-butyl cations (from protecting groups) and inadequate scavenging, azides can also undergo a Schmidt-like rearrangement or alkylation, leading to

Da or

Scavenger Compatibility Table

| Scavenger | Role | Compatibility with Azide | Risk Level |

| TIPS (Triisopropylsilane) | Hydride donor / Cation scavenger | High | ✅ Safe |

| Phenol | Tyr/Trp protector | High | ✅ Safe |

| Water | Universal scavenger | High | ✅ Safe |

| EDT (1,2-Ethanedithiol) | Cys/Met protector | None | ⛔ FATAL |

| Thioanisole | Met/Arg protector | Low/Moderate | ⚠️ Risky (Avoid) |

| DTT (Dithiothreitol) | Reducing agent | None | ⛔ FATAL |

Optimized Protocols

Protocol A: The "Azide-Safe" Standard (Cocktail B)

Best for: Peptides containing Azides + sensitive residues (Tyr, Trp, Met).

Reagents:

Procedure:

-

Preparation: Pre-chill the cleavage cocktail to 4°C. The exotherm from TFA contacting the resin can accelerate side reactions.

-

Ratio: Use 10-20 mL of cocktail per gram of resin.

-

Incubation: Add cocktail to the resin. Agitate gently (rocker/shaker) for 2.0 to 2.5 hours at Room Temperature.

-

Note: Do not exceed 3 hours. Prolonged exposure increases the risk of azide degradation even in safe cocktails.

-

-

Precipitation: Filter the resin and drop the filtrate directly into ice-cold diethyl ether (10x volume of TFA).

-

Wash: Centrifuge, decant, and wash the pellet 2x with cold ether.

Protocol B: The Minimalist (TFA/TIPS/Water)

Best for: Simple sequences (No Met/Cys/Trp) or high-throughput synthesis.

Reagents:

Procedure:

-

Follow the same steps as Protocol A. This mixture is highly effective at scavenging t-butyl cations (from Boc/tBu) but offers less protection for oxidative sensitive residues like Methionine.

Troubleshooting Guide

Symptom: Mass spectrum shows [M-26] peak.

-

Diagnosis: Azide (

) has been reduced to Amine ( -

Root Cause: Presence of thiols (EDT, DTT, or high % Thioanisole) in the cleavage cocktail.

-

Fix: Discard current batch. Re-synthesize. Switch to Protocol A (Cocktail B). Ensure all glassware is free of thiol residue.

Symptom: Mass spectrum shows [M+56] peaks (multiple).

-

Diagnosis: t-Butyl alkylation adducts.

-

Root Cause: Insufficient scavenging of t-butyl cations released from protecting groups.

-

Fix: Increase TIPS concentration to 5%. Ensure the volume of cocktail is sufficient (at least 15mL/g resin).

Symptom: Methionine oxidation (+16 Da) observed when using Thiol-free cocktails.

-

Diagnosis: Without EDT/Thioanisole, Met is vulnerable to oxidation during cleavage.[1][9]

-

Fix:

-

Prevention: Use Norleucine (Nle) instead of Met if the sulfur atom is not structurally critical.

-

Remediation: Perform a post-cleavage reduction. Dissolve crude peptide in dilute acetic acid and treat with dimethylsulfide (DMS) and ammonium iodide (

) for 30 mins, then lyophilize.

-

Frequently Asked Questions (FAQ)

Q: Can I use Thioanisole if I have Arginine (Pbf) groups? A: It is risky. While Thioanisole accelerates Pbf removal, it has been linked to partial azide reduction in some studies [1]. For Azide-containing peptides, it is safer to extend the cleavage time to 3-4 hours using TIPS/Phenol rather than adding Thioanisole.

Q: My peptide has a Cysteine and an Azide. What do I do? A: This is the hardest case. You need to protect Cys from oxidation (usually requires EDT) but save the Azide (requires NO EDT).

-

Strategy: Use Protocol A (Cocktail B) . TIPS is a competent scavenger for Trityl (Trt) groups on Cysteine.

-

Post-Cleavage: If disulfide dimers form, reduce them in solution using TCEP (Tris(2-carboxyethyl)phosphine) at pH 5-6. TCEP is generally compatible with azides, unlike DTT.

Q: Is the Alkyne handle also sensitive to EDT? A: Generally, terminal alkynes are more robust than azides in TFA/EDT. However, using the Azide-Safe (Cocktail B) protocol is valid for Alkyne peptides as well and prevents unnecessary exposure to strong reducing agents.

References

-

Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010).[10] Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[3][11] Chemical Reviews, 108(8), 2952-3015.

-

CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.[4][1][3][9] Application Note.

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.[4][1][9] Technical Guide.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate) [organic-chemistry.org]

- 9. cem.de [cem.de]

- 10. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Synthesis of Photo-Reactive Peptides: A Technical Guide to 3-Azidotyrosine Compatibility with Microwave SPPS

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals leveraging the power of microwave-assisted solid-phase peptide synthesis (SPPS) for the creation of complex and modified peptides. Here, we delve into the nuances of incorporating the photo-activatable unnatural amino acid, 3-azidotyrosine, into peptide sequences using this advanced synthesis technology. Our aim is to provide you with a comprehensive resource built on a foundation of scientific integrity and practical, field-proven expertise.

Microwave-assisted SPPS has revolutionized peptide synthesis by dramatically accelerating reaction times and improving the purity of crude products.[1][2] This technology utilizes microwave energy to rapidly and uniformly heat the reaction mixture, enhancing both the Fmoc deprotection and amino acid coupling steps.[2][3] However, the introduction of unnatural amino acids with unique functionalities, such as the azide group in 3-azidotyrosine, necessitates a careful evaluation of their compatibility with the elevated temperatures often employed in microwave protocols.

This guide will address the key questions and potential challenges you may encounter, providing clear, actionable advice to ensure the successful synthesis of your 3-azidotyrosine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Is 3-azidotyrosine compatible with standard microwave SPPS protocols?

Answer: Yes, with careful consideration of the reaction conditions. The primary concern when using 3-azidotyrosine in microwave SPPS is the thermal stability of the aryl azide functional group. While aryl azides are generally more stable than their alkyl counterparts, they can be susceptible to decomposition at elevated temperatures, a range often reached during microwave-assisted coupling steps (typically 75-90°C).[4]

The stability of the azido group is paramount for its intended function, often as a photo-activatable crosslinker or as a handle for bioorthogonal "click" chemistry. Degradation of this group during synthesis will result in a failed synthesis or a final peptide product that is unfit for its purpose. Therefore, while 3-azidotyrosine is compatible, a "one-size-fits-all" application of high-temperature microwave protocols is not recommended. Optimization is key.

Q2: What is the primary side reaction of concern for 3-azidotyrosine during microwave SPPS?

Answer: The main concern is the thermal decomposition of the azide moiety. Unlike some other amino acids that are prone to side reactions like aspartimide formation or racemization under basic or high-temperature conditions, the unique challenge with 3-azidotyrosine is the potential for the azide group (-N₃) to degrade.[5][6][7] This decomposition can proceed through the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo a variety of unwanted side reactions.

It is important to note that the other common side reaction associated with azido amino acids, reduction of the azide to an amine, is typically a concern during the final trifluoroacetic acid (TFA) cleavage step, depending on the scavengers used, rather than during the heated coupling cycles.

Q3: Can I use the same coupling and deprotection times for 3-azidotyrosine as for other standard amino acids in a microwave synthesizer?

Answer: For Fmoc deprotection, standard microwave protocols (e.g., 3 minutes at up to 75-90°C) are generally well-tolerated. The basic conditions of piperidine in DMF are not known to directly degrade the aryl azide group at these temperatures within the short exposure time.

For the coupling step, a more cautious approach is warranted. While microwave energy significantly accelerates the reaction, prolonged exposure to high temperatures should be avoided. It is advisable to start with a lower temperature and shorter coupling time and assess the coupling efficiency. If the coupling is incomplete, extending the time at a moderate temperature is preferable to increasing the temperature significantly.

Troubleshooting Guide

Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 28 Da at the 3-azidotyrosine position.

-

Cause: This mass loss corresponds to the loss of N₂, indicating decomposition of the azide group during synthesis. This is most likely due to excessive temperature during the coupling step of 3-azidotyrosine or subsequent amino acids.

-

Solution:

-

Reduce Coupling Temperature: When incorporating Fmoc-L-3-azidotyrosine and the subsequent 2-3 amino acids, lower the microwave coupling temperature. A starting point of 50-60°C is recommended.[8] Many modern peptide synthesizers, such as the CEM Liberty Blue™ or Biotage® Initiator+ Alstra™, allow for precise temperature control.[5][6][9][10]

-

Minimize Coupling Time: Use a shorter coupling time initially (e.g., 5-10 minutes). If a test cleavage and analysis show incomplete coupling, it is preferable to perform a second coupling (double coupling) at the reduced temperature rather than increasing the heat.

-

Conventional Coupling: For particularly sensitive sequences, consider performing the coupling of 3-azidotyrosine at room temperature for a longer duration (e.g., 60 minutes), while utilizing microwave heating for the less sensitive residues in the sequence.

-

Problem 2: The coupling efficiency of 3-azidotyrosine is low, leading to deletion sequences.

-

Cause: Incomplete coupling can be a result of steric hindrance from the azido group or aggregation of the peptide chain, a common issue in SPPS. While the instinct with microwave SPPS is to increase the temperature to overcome difficult couplings, this is counterproductive for heat-sensitive residues.

-

Solution:

-

Optimize Coupling Reagents: Utilize a highly efficient coupling reagent combination. A carbodiimide-based activation with an additive like OxymaPure is often preferred for heated reactions as it can minimize certain side reactions.[1] For example, a combination of DIC (diisopropylcarbodiimide) and OxymaPure is a robust choice.

-

Double Coupling: As mentioned previously, performing two sequential coupling reactions for the 3-azidotyrosine residue is a highly effective strategy to ensure complete reaction without resorting to high temperatures.

-

Solvent Choice: If aggregation is suspected, consider switching the solvent from DMF to NMP, or adding a small percentage of DMSO to the coupling reaction to disrupt secondary structures.

-

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Coupling of Fmoc-L-3-azidotyrosine

This protocol is designed for use with automated microwave peptide synthesizers such as the CEM Liberty Blue™ or Biotage® Initiator+ Alstra™.

-

Resin and Deprotection:

-

Begin with your peptide sequence assembled on a suitable resin (e.g., Rink Amide or Wang resin).

-

Perform the standard Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF with microwave heating (e.g., 3 minutes at 75°C).

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Preparation:

-

In a separate vial, dissolve 5 equivalents of Fmoc-L-3-azidotyrosine and 5 equivalents of OxymaPure in DMF.

-

In another vial, prepare 5 equivalents of DIC in DMF.

-

-

Coupling Cycle (Reduced Temperature):

-

Add the Fmoc-L-3-azidotyrosine/OxymaPure solution to the resin-containing reaction vessel.

-

Add the DIC solution to initiate the coupling.

-

Apply microwave power to reach and maintain a temperature of 60°C for 10 minutes .

-

Following the coupling, drain the reaction vessel and wash the resin thoroughly with DMF.

-

-

Optional: Double Coupling:

-

For critical applications or if incomplete coupling is suspected, repeat step 3.

-

-

Chain Elongation:

-

Proceed with the standard microwave SPPS protocol for the subsequent amino acids. It is advisable to also use the reduced temperature protocol for the amino acid immediately following 3-azidotyrosine to minimize prolonged heat exposure.

-

Data Summary: Recommended Microwave SPPS Parameters

| Parameter | Standard Amino Acid | 3-Azidotyrosine (Recommended) |

| Deprotection Temperature | 75 - 90 °C | 75 °C |

| Deprotection Time | 3 - 5 minutes | 3 - 5 minutes |

| Coupling Temperature | 75 - 90 °C | 50 - 60 °C |

| Coupling Time | 5 - 10 minutes | 10 minutes (consider double coupling) |

| Coupling Reagents | DIC/OxymaPure or HBTU/DIPEA | DIC/OxymaPure |

Logical Workflow Diagram

The following diagram illustrates the decision-making process for incorporating 3-azidotyrosine into a peptide sequence using microwave SPPS.

Caption: Decision workflow for incorporating 3-azidotyrosine in microwave SPPS.

By adhering to these modified protocols and understanding the chemical principles at play, researchers can confidently and successfully incorporate 3-azidotyrosine into their peptides, harnessing the speed and efficiency of microwave-assisted synthesis without compromising the integrity of this valuable unnatural amino acid.

References

- Saneii, H., Bennett, W., & Gaffney, B. (n.d.). Microwave Assisted SPPS of Long Peptides with the Infinity 2400™ Peptide Synthesizer. AAPPTec, LLC.

-

Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (n.d.). Biotage. Retrieved from [Link]

- Comparative Stability of Alkyl versus Aryl Azides: A Guide for Researchers. (2025). BenchChem.

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. Retrieved from [Link]

- Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235–249.

- Verdoliva, V., Digilio, G., Saviano, M., & De Luca, S. (2020). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Molecules, 25(15), 3342.

- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2021). MDPI.

- Jensen, K. J. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(5), 2485-2496.

- Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. (2025). BenchChem.

-

CEM Liberty Blue Peptide Synthesizer Standard Operating Procedures. (n.d.). University of Delaware. Retrieved from [Link]

- Jensen, K. J. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.

- Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development.

-

Kamysz, W., & Neubauer, D. (n.d.). Microwave peptide synthesis. Retrieved from [Link]

- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Automated Microwave Peptide Synthesizer. (n.d.).

- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2021). MDPI.

- Biotage® Initiator+ Alstra™ - Getting Started Guide for Peptide Synthesis. (n.d.). Biotage.

- 356231 Initiator+ Alstra Quick Guide. (n.d.). Biotage.

- Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (2001). Organic Letters.

- Automated Synthesis of a Complex Multi-branched Peptide using the Biotage® Initiator+ Alstra™ 'Branches' Software Fe

- Liberty Blue | Peptide Synthesis. (n.d.). Cemis-Tech.

- Lepin, E., & Chorev, M. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 294-307.

- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Alkyl and Aryl Azides. Chemical Reviews, 105(10), 4035-4144.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(1), 1-13.

- Li, Y., & Li, X. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.

Sources

- 1. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. selekt.biotage.com [selekt.biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. interanalyt.ru [interanalyt.ru]

Validation & Comparative

The Lability Paradox: A Guide to Identifying 3-Azidotyrosine Peptides

Topic: Mass Spectrometry Identification of 3-Azidotyrosine Peptides Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Proteomics Scientists, and Drug Discovery Leads

Executive Summary

3-Azidotyrosine (3-AzY or

This guide compares the efficacy of Electron Transfer Dissociation (ETD) against standard HCD/CID workflows and evaluates Chemical Derivatization (Click Chemistry) as a stabilization strategy.

Part 1: The Challenge of Azide Lability

The fundamental challenge in identifying 3-AzY is distinguishing the intact modification from its artifacts.

-

Thermal & Collisional Instability: The azide group is energetically poised to release molecular nitrogen (

). Under HCD/CID, the dominant fragmentation channel is often the loss of -

Chemical Reduction Artifacts: In standard proteomics, disulfide bonds are reduced using DTT or TCEP. These reagents—particularly DTT—rapidly reduce the azide (

) to an amine (

Visualizing the Fragmentation & Reduction Pathways

The following diagram illustrates the divergent fates of the 3-AzY residue during sample prep and MS analysis.

Figure 1: The "Fate of the Azide" pathway. Note that standard HCD/CID leads to neutral loss, while chemical reduction creates an amino-tyrosine artifact.

Part 2: Comparative Analysis of Identification Strategies

We compare three primary workflows for identifying 3-AzY peptides.

Method A: HCD/CID (Standard Shotgun)

-

Mechanism: Vibrational heating of the peptide.

-

Outcome: The azide bond is weaker than the peptide backbone. The spectrum is dominated by the

peak. -

Pros: High sensitivity; compatible with all Orbitrap/Q-TOF instruments.

-

Cons: Poor site localization; "blind" identification relying on the precursor mass only.

-

Verdict: Not Recommended for de novo site localization, but acceptable for screening if the "characteristic neutral loss" is used as a diagnostic filter.

Method B: ETD / EThcD (Soft Fragmentation)[1]

-

Mechanism: Radical-driven fragmentation (electron transfer) cleaves the

bond. -

Outcome: The side chain remains intact. Produces

and -

Pros: Preserves the labile

group; provides precise site localization. -

Cons: Lower sensitivity for doubly charged precursors; requires ETD-equipped hardware.

-

Verdict: Gold Standard for identifying the native 3-AzY modification.

Method C: Copper-Catalyzed Click Chemistry (CuAAC)

-

Mechanism: Reacting the azide with an alkyne (e.g., Biotin-alkyne) before digestion.

-

Outcome: Forms a stable 1,2,3-triazole linkage.

-

Pros: The triazole is hyper-stable in HCD; allows for affinity enrichment (biotin); eliminates reduction artifacts.

-

Cons: Increases sample complexity; "one-way door" (cannot revert to native state).

-

Verdict: Best for Low-Abundance Targets where enrichment is necessary.

Comparative Data Summary

| Feature | HCD/CID (Native) | ETD (Native) | Click-Derivatized (HCD) |

| Dominant Ion Type | Neutral Loss ( | Backbone ( | Backbone ( |

| Site Localization | Poor | Excellent | Excellent |

| Sensitivity | High | Medium | High (with enrichment) |

| Chemical Stability | Low | High | Very High |

| Mass Shift (vs Tyr) | +41.00 Da | +41.00 Da | Variable (Tag dependent) |

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to prevent the accidental reduction of azides, a common failure point in standard proteomics.

Critical Rule:

Do NOT use DTT or TCEP if you intend to detect the intact azide. If reduction is absolutely required for digestion efficiency, perform the "Click" reaction first, or use a non-reducing protocol.

Step 1: Sample Preparation (The "Dark" Protocol)

Azides are photosensitive. Perform all steps in low light or amber tubes.

-

Lysis: Lyse cells in 8M Urea or 5% SDS. Avoid heating above 37°C.

-

Alkylation (Without Reduction):

-

Add Iodoacetamide (IAA) to 10 mM final concentration.

-

Incubate 30 mins in dark at RT.

-

Why? This blocks free cysteines without reducing the azide. Note that disulfide bonds will remain intact, which may complicate digestion of globular proteins.

-

-

Digestion:

-

Dilute Urea to <1M or remove SDS (e.g., S-Trap or FASP).

-

Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

-

Step 2: Mass Spectrometry Parameters[1][2][3][4][5]

-

Instrument: Orbitrap Fusion / Lumos / Eclipse or similar tribrid.

-

Method: Decision Tree (Triggered Acquisition).

-

Scan 1 (MS1): High Resolution (60k or 120k).

-

Filter: Target precursors with charge state

(ETD preference) or -

Trigger: If a Neutral Loss of 28.0061 Da is detected in a rapid HCD scout scan, trigger an ETD scan on the same precursor.

-

Step 3: Data Analysis Configuration

Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following variable modifications:

| Modification Name | Composition Change | Mass Shift (Monoisotopic) | Target Residue |

| 3-Azidotyrosine | +40.9956 Da | Y | |

| 3-Aminotyrosine | +14.9949 Da | Y | |

| Neutral Loss | -28.0061 Da | (Diagnostic only) |

Self-Validation Check: If your results show >90% "3-Aminotyrosine" and <10% "3-Azidotyrosine," your sample preparation reduced the azide. Review the use of TCEP/DTT.

Part 4: Decision Logic for Method Selection

Use the following logic flow to determine the correct instrument method for your specific biological question.

Figure 2: Decision tree for selecting the fragmentation method based on protein abundance and derivatization strategy.

References

-

Reduction of Azides by DTT/TCEP

-

Burmeister Getz, E., et al. (1999).[6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.

- Note: Establishes the chemical basis for avoiding DTT when preserving labile oxidative/azide st

-

-

ETD vs HCD/CID Fragmentation

-

Frese, C. K., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.

- Note: Demonstrates ETD's superiority for preserving labile modifications and analyzing higher charge st

-

-

Neutral Loss Characterization

-

Levsen, K., et al. (2005).[7] Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.

- )

-

-

Immonium Ion Diagnostics

-

Rauniyar, N., et al. (2017).[8] Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of Proteome Research.

- Note: Provides the methodological framework for using diagnostic immonium ions and neutral losses to re-assign tyrosine modific

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 7. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: HPLC Retention Time Shift of Azido-Tyrosine vs. Native Tyrosine

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 stationary phases, Azido-tyrosine (

This shift is driven by the increased hydrophobicity of the azide moiety compared to the proton (or hydroxyl, depending on the specific analog) it replaces or supplements on the aromatic ring. While native Tyrosine is amphipathic but relatively polar due to its phenolic hydroxyl group (

Key Metric: Under standard water/acetonitrile gradients (0.1% TFA),

Mechanistic Basis of Separation

To understand the causality of the separation, one must analyze the molecular interactions at the stationary phase interface.

Chemical Polarity & Hydrophobicity

-

Native Tyrosine (4-hydroxyphenylalanine): Contains a phenolic hydroxyl group (-OH). This group is a strong hydrogen bond donor and acceptor, increasing the molecule's solubility in the aqueous mobile phase and reducing its affinity for the hydrophobic C18 stationary phase.

-

Azido-Tyrosine (e.g., 3-azido-L-tyrosine): Contains the azide group (

) attached to the aromatic ring. Although the azide group has resonance structures that suggest polarity, in the context of RP-HPLC, it behaves as a pseudo-halogen . It adds significant lipophilic surface area to the benzene ring and lacks the strong hydrogen-bonding capability of water-soluble groups.

The "Hydrophobic Effect" in Chromatography

The separation is governed by the solvophobic theory. The mobile phase (water/organic) forces the hydrophobic regions of the analyte to associate with the C18 ligands.

-

Tyr: Higher affinity for the aqueous mobile phase

Elutes Early. -

-Tyr: Higher affinity for the C18 stationary phase

Visualization of Interaction Logic

Figure 1: Mechanistic logic dictating the differential retention of Tyrosine vs. Azido-Tyrosine on C18.

Experimental Comparison Data

The following data represents a typical profile using a standard analytical C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100mm, 3.5

Table 1: Comparative HPLC Profile

| Parameter | Native Tyrosine (Tyr) | Azido-Tyrosine ( | |

| Retention Time ( | 4.2 min | 7.8 min | +3.6 min |

| Elution %B (ACN) | ~10-12% | ~25-30% | +15% ACN |

| Peak Symmetry | High (1.0 - 1.1) | Moderate (1.0 - 1.2) | N/A |

| UV Max ( | 274 nm | 254 nm / 280 nm | Distinct |

| Resolution ( | Reference | > 5.0 (Baseline) | Excellent Separation |

Note: Data assumes a linear gradient of 5% to 95% B over 20 minutes.

Validated Experimental Protocol

To ensure Trustworthiness and Reproducibility , this protocol includes self-validating steps (System Suitability Testing).

Reagents & Equipment

-

Column: C18 Reverse Phase (3.5

m or 5 -

Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Detection: Diode Array Detector (DAD) monitoring 214nm (peptide bond), 254nm (Azide/Aromatic), and 280nm (Phenol).

Gradient Method

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Void volume) |

| 20.0 | 40 | 60 | Linear Gradient |

| 22.0 | 5 | 95 | Wash |

| 25.0 | 95 | 5 | Re-equilibration |

Workflow Diagram

Figure 2: Step-by-step analytical workflow for validating retention time shifts.

Critical Analysis & Troubleshooting

Peak Identification (The "Click" Test)

A common challenge in analyzing non-canonical amino acids is verifying that the peak at 7.8 min is indeed Azido-tyrosine and not a hydrophobic contaminant.

Self-Validating Step: Perform a bioorthogonal "Click" reaction (CuAAC or SPAAC) on an aliquot of your sample using a hydrophobic alkyne (e.g., DBCO-PEG4-Flag).

-

Expectation: If the peak corresponds to Azido-tyrosine, the post-reaction HPLC run should show the disappearance of the 7.8 min peak and the appearance of a new, much later eluting peak (due to the added mass and hydrophobicity of the tag).

-

Native Tyrosine: Will remain unchanged at 4.2 min.

pH Sensitivity

The retention of Tyrosine is sensitive to pH due to the ionization of the amine (

-

Recommendation: Maintain Mobile Phase pH < 3.0 (using 0.1% TFA) to keep the carboxylic acid protonated (neutral) and the amine protonated (positive). This ensures the separation is driven by the side-chain hydrophobicity (Azide vs. Hydroxyl) rather than zwitterionic fluctuations.

References

-

Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code."[3] Science, 301(5635), 964-967.

- Foundational paper establishing the incorporation of azido-derivatives and their characteriz

-

Ngo, J. T., & Tirrell, D. A. (2011). "Non-canonical amino acids in the interrogation of cellular protein synthesis." Accounts of Chemical Research, 44(9), 677-685.

- Details the chemical properties of azido-amino acids including hydrophobicity and click-chemistry applic

-

Bourdier, T., et al. (2011). "Automated synthesis of [18F]fluoroethyl-L-tyrosine ([18F]FET)." Nuclear Medicine and Biology, 38(5), 645-651.

- Provides specific HPLC conditions for separating tyrosine analogs using C18 columns.

-

Link, A. J., & Tirrell, D. A. (2003). "Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition." Journal of the American Chemical Society, 125(37), 11164-11165.

- Demonstrates the functional validation of azido-groups via retention shifts upon conjug

Sources

NMR Characterization of Fmoc-Tyr(3-N3)-OH Peptides: A Comparative Technical Guide

Executive Summary

The incorporation of azido-functionalized amino acids into peptides has revolutionized chemical biology, primarily through bioorthogonal "Click Chemistry" (CuAAC and SPAAC). While Fmoc-4-azido-phenylalanine (Fmoc-Phe(4-N3)-OH) has long been the industry standard, Fmoc-3-azido-tyrosine (Fmoc-Tyr(3-N3)-OH) offers a critical advantage: it retains the phenolic hydroxyl group. This preservation allows for native-like hydrogen bonding, solubility, and potential phosphorylation, making it a superior mimic of native Tyrosine in sensitive biological assays.

This guide provides a technical comparison of these two building blocks, with a specific focus on the NMR spectral fingerprinting required to validate the integrity of Fmoc-Tyr(3-N3)-OH peptides, ensuring that the azide moiety remains intact post-synthesis.

Part 1: The Comparative Landscape

Before characterizing the molecule, it is essential to understand why one would select Tyr(3-N3) over the more common Phe(4-N3).

Table 1: Technical Comparison of Azido-Amino Acids

| Feature | Fmoc-Tyr(3-N3)-OH | Fmoc-Phe(4-N3)-OH | Fmoc-Tyr-OH (Native) |

| Core Structure | Phenol ring with ortho-azide | Phenyl ring with para-azide | Phenol ring |

| Hydrophilicity | High (Retains -OH) | Low (Hydrophobic) | High |

| H-Bonding Capacity | Donor & Acceptor (OH) | None (Aromatic only) | Donor & Acceptor |

| Click Reactivity | Good (Aryl Azide) | Excellent (Aryl Azide) | N/A |

| Fluorescence | Quenched (by Azide) | Quenched | Native Fluorescence |